3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a pyrazole ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride . This intermediate is then reacted with piperidine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Agrochemicals: It is used in the development of new pesticides and herbicides, leveraging its ability to interact with specific biological targets.
Material Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to the inhibition or activation of specific enzymes, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with similar structural features used in agrochemicals.
Uniqueness
The uniqueness of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of a pyrazole ring with a quinazolinone moiety, providing a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23F2N5O2 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-[[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H23F2N5O2/c1-13-24-17-6-4-3-5-15(17)21(30)28(13)11-14-7-9-27(10-8-14)20(29)16-12-26(2)25-18(16)19(22)23/h3-6,12,14,19H,7-11H2,1-2H3 |
InChI Key |
RREHZANDDCHZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=CN(N=C4C(F)F)C |
Origin of Product |
United States |
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